molecular formula C27H23N3OS B2723700 4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 442879-29-0

4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B2723700
CAS RN: 442879-29-0
M. Wt: 437.56
InChI Key: AGVARKJZARVJDK-UHFFFAOYSA-N
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Description

The compound “4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene . They are important in many biological processes, forming the basis for a number of medications and experimental drugs .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with amidines . For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

Pyrimidines have a single six-membered ring with two nitrogen atoms and four carbon atoms . The structure of “this compound” would be a variation of this basic structure, with additional functional groups attached to the ring.


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions . For example, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure . Pyrimidines are generally soluble in water and stable at physiological pH .

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on the specific compound and its biological targets . For example, some pyrimidine derivatives have been found to inhibit EZH2, a protein that plays a key role in various types of cancer .

Safety and Hazards

The safety and hazards associated with “4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” would depend on its specific properties and uses. Some pyrimidine derivatives have been found to have antitumor activity, suggesting potential uses in cancer treatment .

Future Directions

The future directions for research on “4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” could include further studies on its biological activity and potential therapeutic applications . For example, it could be interesting to explore its effects on different types of cancer cells and to investigate potential mechanisms of action .

properties

IUPAC Name

4-benzylsulfanyl-7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3OS/c1-2-31-23-15-13-22(14-16-23)30-17-24(21-11-7-4-8-12-21)25-26(30)28-19-29-27(25)32-18-20-9-5-3-6-10-20/h3-17,19H,2,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVARKJZARVJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3SCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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